molecular formula C19H34N2 B14253155 4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] CAS No. 402565-19-9

4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]

Cat. No.: B14253155
CAS No.: 402565-19-9
M. Wt: 290.5 g/mol
InChI Key: KRDNLYKQHYISFY-UHFFFAOYSA-N
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Description

4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two piperidine rings connected by a propane-1,3-diyl bridge, with each piperidine ring further substituted with a prop-2-en-1-yl group. The molecular formula of this compound is C19H34N2, and it has a molecular weight of 290.49 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] typically involves the reaction of 1,3-dibromopropane with 1-(prop-2-en-1-yl)piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:

1,3-dibromopropane+2×1-(prop-2-en-1-yl)piperidineK2CO3,DMF,Δ4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]\text{1,3-dibromopropane} + 2 \times \text{1-(prop-2-en-1-yl)piperidine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \Delta} \text{4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]} 1,3-dibromopropane+2×1-(prop-2-en-1-yl)piperidineK2​CO3​,DMF,Δ​4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to nicotinic acetylcholine receptors, leading to changes in ion channel activity and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-pyridyl)propane: A similar compound with pyridine rings instead of piperidine rings.

    4,4’-Trimethylenedipyridine: Another related compound with pyridine rings and a similar propane-1,3-diyl bridge.

Uniqueness

4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] is unique due to the presence of piperidine rings and prop-2-en-1-yl substituents, which confer distinct chemical and biological properties

Properties

CAS No.

402565-19-9

Molecular Formula

C19H34N2

Molecular Weight

290.5 g/mol

IUPAC Name

1-prop-2-enyl-4-[3-(1-prop-2-enylpiperidin-4-yl)propyl]piperidine

InChI

InChI=1S/C19H34N2/c1-3-12-20-14-8-18(9-15-20)6-5-7-19-10-16-21(13-4-2)17-11-19/h3-4,18-19H,1-2,5-17H2

InChI Key

KRDNLYKQHYISFY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCC(CC1)CCCC2CCN(CC2)CC=C

Origin of Product

United States

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